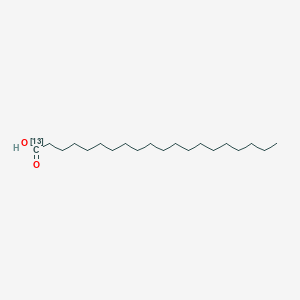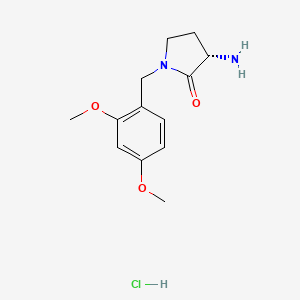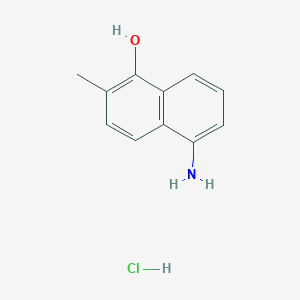![molecular formula C7H16Cl2N2 B1381830 Bicyclo[2.2.1]heptane-1,4-diamine dihydrochloride CAS No. 1818847-46-9](/img/structure/B1381830.png)
Bicyclo[2.2.1]heptane-1,4-diamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Bicyclo[2.2.1]heptane-1,4-diamine dihydrochloride” is a chemical compound with the molecular formula C7H14N2.2ClH . It is a solid substance and has a molecular weight of 199.12 .
Synthesis Analysis
The synthesis of a similar compound, a bicycloheptane skeleton with two oxy-functionalized bridgehead carbons, involves an intermolecular Diels–Alder reaction . Another synthetic method involves an epimerization–lactamization cascade of functionalized (2S,4R)-4-aminoproline methyl esters .Molecular Structure Analysis
The InChI code for “Bicyclo[2.2.1]heptane-1,4-diamine dihydrochloride” is 1S/C7H14N2.2ClH/c8-6-1-2-7(9,5-6)4-3-6;;/h1-5,8-9H2;2*1H . This indicates the presence of a bicyclic structure with two nitrogen atoms and two chloride ions.Scientific Research Applications
Synthesis of Polyimides : Bicyclo[2.2.1]heptane-1,4-diamine dihydrochloride is used in the synthesis of fully alicyclic polyimides. These polyimides, synthesized from alicyclic diamines and cycloaliphatic dianhydrides, are notable for their solubility in organic polar solvents and their ability to form free-standing films after curing (Matsumoto, 2001).
Chemical Synthesis and Reactions : It plays a role in the synthesis and study of various chemical structures. For example, it's used in generating bicyclo[4.1.0]hept-1,6-ene, which undergoes various reactions to form different chemical compounds (Billups et al., 1996).
Cancer Research : Although this application might border on drug usage, it's worth noting that derivatives of bicyclo[2.2.1]heptane, such as 1,4-bis(2'-chloroethyl)-1,4-diazabicyclo[2.2.1]heptane dihydrogen dimaleate, have shown remarkable antineoplastic activity in various cancer models (Pettit et al., 1979).
Organic Synthesis Studies : It is used in the study of the synthesis of bicyclic diones and thiones, providing insights into the reactivity and properties of these compounds (Werstiuk et al., 1992).
Development of Nucleoside Analogues : Bicyclo[2.2.1]heptane derivatives are used in the development of novel nucleoside analogues, which are tested for their cytostatic and antiviral activities (Sala et al., 2009).
Safety And Hazards
“Bicyclo[2.2.1]heptane-1,4-diamine dihydrochloride” has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P233, P260, P261, P264, P270, P271, P280, P301, P301, P302, P304, P305, P312, P313, P321, P330, P332, P337, P338, P340, P351, P352, P362, P403, P405 .
properties
IUPAC Name |
bicyclo[2.2.1]heptane-1,4-diamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c8-6-1-2-7(9,5-6)4-3-6;;/h1-5,8-9H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDLRYJIDRCXEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C2)N)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[2.2.1]heptane-1,4-diamine dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


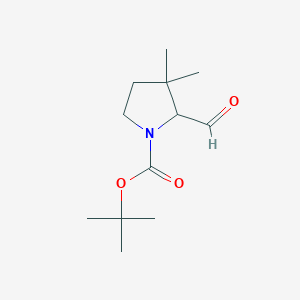

![5-(tert-Butoxycarbonyl)octahydrofuro[3,2-c]pyridine-7-carboxylic acid](/img/structure/B1381752.png)
![6-Bromo-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B1381753.png)
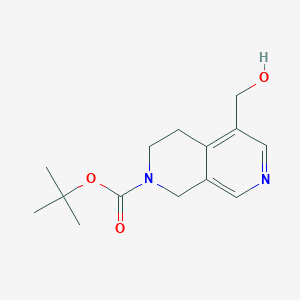
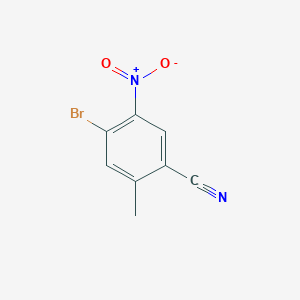
![4-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole](/img/structure/B1381757.png)

